molecular formula C25H32N2O5 B2967269 1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 844457-74-5

1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2967269
CAS No.: 844457-74-5
M. Wt: 440.54
InChI Key: IUDUWMWVNWGZJC-UHFFFAOYSA-N
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Description

1-(2-(Diethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrrole ring with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a substituted furan, the pyrrole ring can be constructed through cyclization reactions.

    Functional Group Introduction:

    Final Assembly: The final compound is assembled through a series of condensation and coupling reactions, often under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Diethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the furan moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction type.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Diethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups that may interact with biological targets.

Mechanism of Action

The mechanism of action of 1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, the diethylaminoethyl group may interact with neurotransmitter receptors, while the hydroxy and carbonyl groups could form hydrogen bonds with active sites of enzymes.

Comparison with Similar Compounds

    1-(2-(Diethylamino)ethyl)-3-hydroxy-5-phenyl-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one: Lacks the isopropoxy group, which may affect its biological activity and chemical reactivity.

    1-(2-(Diethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one: Contains a methoxy group instead of an isopropoxy group, potentially altering its pharmacokinetic properties.

Uniqueness: The presence of the isopropoxyphenyl group in 1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one distinguishes it from similar compounds, potentially enhancing its binding affinity to certain biological targets and improving its overall efficacy in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-propan-2-yloxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-6-26(7-2)14-15-27-22(18-9-11-19(12-10-18)31-16(3)4)21(24(29)25(27)30)23(28)20-13-8-17(5)32-20/h8-13,16,22,29H,6-7,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDUWMWVNWGZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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